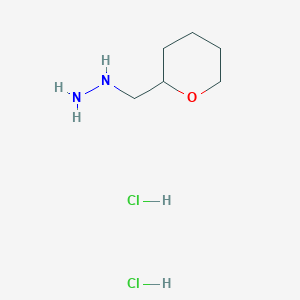

(Oxan-2-ylmethyl)hydrazine dihydrochloride

Description

Properties

IUPAC Name |

oxan-2-ylmethylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c7-8-5-6-3-1-2-4-9-6;;/h6,8H,1-5,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDDVRLFZABQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxan-2-ylmethyl)hydrazine dihydrochloride typically involves the reaction of oxan-2-ylmethyl hydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps :

Preparation of Oxan-2-ylmethyl Hydrazine: This intermediate is synthesized through the reaction of oxan-2-ylmethyl chloride with hydrazine hydrate.

Formation of Dihydrochloride Salt: The oxan-2-ylmethyl hydrazine is then reacted with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically obtained as a powder with a purity of at least 95% .

Chemical Reactions Analysis

Types of Reactions

(Oxan-2-ylmethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.

Substitution: The compound can participate in substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-2-ylmethyl oxides, while reduction can produce different hydrazine derivatives .

Scientific Research Applications

(Oxan-2-ylmethyl)hydrazine dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (Oxan-2-ylmethyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biomolecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

Hydrazine dihydrochloride derivatives differ primarily in their substituent groups, which influence stability, reactivity, and applications. Key examples include:

Stability and Reactivity

- Steric and Electronic Effects : Larger substituents (e.g., diphenyl-dibenzyl groups in diphenyl-dibenzylhydrazine dihydrochloride) reduce stability due to steric strain and weak N–N bonds in pentavalent nitrogen systems . The oxan-2-ylmethyl group in the target compound offers moderate steric bulk while enhancing solubility in polar solvents.

- Redox Activity : Hydrazine dihydrochloride derivatives are strong reducing agents. For example, hydrazine dihydrochloride reduces Sn⁴+ to Sn²+ in perovskite solar cells, improving film quality and device efficiency . Similar reactivity is expected for the oxan-2-ylmethyl variant, though specific data are lacking.

Biological Activity

(Oxan-2-ylmethyl)hydrazine dihydrochloride is a chemical compound characterized by its unique structural features, including a hydrazine group and an oxane ring. Its molecular formula is C₆H₁₅Cl₂N₂O, with a molecular weight of approximately 189.08 g/mol. This compound has garnered attention due to its potential applications in biological and pharmaceutical research, particularly regarding its biological activities and mechanisms of action.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its reactivity and potential biological interactions. The presence of the hydrazine moiety suggests possible applications in medicinal chemistry, where hydrazines are often linked to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅Cl₂N₂O |

| Molecular Weight | 189.08 g/mol |

| Functional Groups | Hydrazine, Oxane |

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further pharmacological investigations.

- Potential Antitumor Activity : The structural features of the compound indicate it may interact with various cellular pathways, potentially leading to antitumor effects.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, although specific targets are still under investigation.

The mechanism by which this compound exerts its biological effects is not yet fully understood. However, it is hypothesized that the compound interacts with biological macromolecules such as proteins and nucleic acids, influencing various biochemical pathways. This interaction could involve covalent bonding with nucleophilic sites on proteins or modulation of receptor activity.

Case Studies and Research Findings

While comprehensive studies specific to this compound remain limited, related compounds have provided insights into its potential efficacy:

- In Vitro Studies : Research on similar hydrazine derivatives has shown promising results in inhibiting cancer cell lines and microbial growth.

- Structural Analogues : Compounds with similar structures have been investigated for their biological activity, suggesting that this compound may share similar properties.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₆H₁₅Cl₂N₂O | Potential antimicrobial and antitumor activity |

| (Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride | C₅H₁₄Cl₂N₂O | Used in synthesis; potential biological activity |

| [(Oxan-3-yl)methyl]hydrazine hydrochloride | C₆H₁₅ClN₂O | Similar hydrazine structure; potential applications |

Future Directions

Further research is needed to elucidate the specific biological mechanisms of this compound. This includes:

- Detailed studies on its interaction with various enzymes and receptors.

- Exploration of its potential as a therapeutic agent in oncology and infectious diseases.

- Investigation into the synthesis of derivatives that may enhance its biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (oxan-2-ylmethyl)hydrazine dihydrochloride, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine derivatives are often prepared by reacting hydrazine hydrate with halogenated oxane precursors under reflux in acidic conditions . Purity validation requires HPLC with UV detection (e.g., using p-dimethylaminobenzaldehyde as a derivatizing agent at 458 nm) or LC-MS to confirm molecular mass . Cross-validate results against pharmacopeial standards where applicable .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- FT-IR to confirm functional groups (e.g., N–H stretches at ~3300 cm⁻¹).

- ¹H/¹³C NMR to resolve the oxane ring and hydrazine moiety (e.g., methylene protons adjacent to nitrogen at δ 3.5–4.0 ppm).

- Elemental analysis to verify stoichiometry (C, H, N, Cl content).

- X-ray crystallography for structural elucidation if single crystals are obtainable .

Q. How should researchers handle stability challenges during storage?

- Methodological Answer : Store under inert gas (argon) at −20°C in airtight, light-resistant containers. Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH), monitoring degradation via HPLC every 7 days for 4 weeks .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer : Systematically vary:

- Molar ratios (e.g., hydrazine:halogenated precursor from 1:1 to 1:2).

- Acid concentration (e.g., HCl from 1–6 M) to control protonation of intermediates.

- Reaction time/temperature (e.g., 12–24 hours at 60–100°C under reflux).

Use Design of Experiments (DoE) software to identify optimal parameters and reduce side products like imidazole derivatives .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293 or HepG2) and positive controls (e.g., doxorubicin for cytotoxicity).

- Validate target interactions : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to proposed targets (e.g., enzymes or receptors).

- Replicate under controlled conditions : Address discrepancies in IC₅₀ values by repeating experiments with purified batches and eliminating solvent interference (e.g., DMSO ≤0.1% v/v) .

Q. How can researchers quantify trace impurities in this compound batches?

- Methodological Answer :

- UPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water. Detect impurities at ppm levels via MRM (multiple reaction monitoring).

- Headspace GC-MS : Identify volatile by-products (e.g., residual solvents or hydrazine derivatives).

- NMR spectroscopy (¹H-¹³C HSQC) to detect structural analogs .

Q. What experimental designs are suitable for studying the compound’s role in metal ion reduction?

- Methodological Answer :

- Reduction kinetics : Monitor rhenium(IV) or other metal ion reduction using UV-Vis spectroscopy at λ_max specific to the metal complex (e.g., 350 nm for hexachlororhenate).

- Optimize stoichiometry : Titrate hydrazine derivatives against metal perrhenate in HCl (1–6 M) at boiling temperatures, quantifying unreacted metal via ICP-OES .

Methodological Notes for Data Integrity

- Cross-validation : Always compare analytical results with orthogonal methods (e.g., NMR vs. LC-MS) .

- Safety protocols : Adhere to OSHA guidelines for hydrazine handling (e.g., fume hoods, PPE) due to potential carcinogenicity .

- Waste management : Neutralize acidic waste with sodium bicarbonate before disposal to prevent environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.